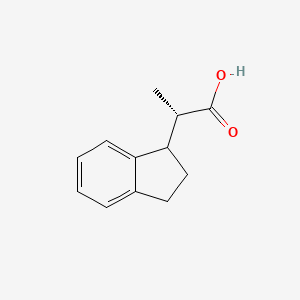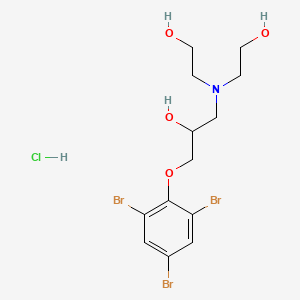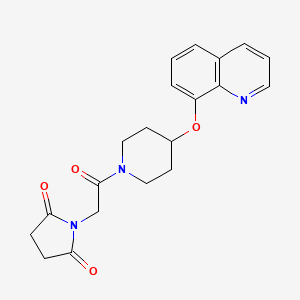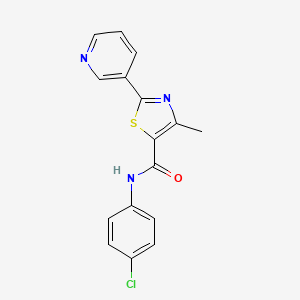
4-(3-chloro-4-methylphenyl)-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Neuropeptide S Receptor Antagonism
This compound has been identified as a novel scaffold with potent antagonist activity against the Neuropeptide S Receptor (NPSR) . NPSR antagonists are of significant interest due to their potential therapeutic applications in treating anxiety disorders and substance abuse. The compound’s ability to block NPS-stimulated locomotor activity suggests its utility in mapping the pharmacological functions of the NPS receptor system.
Pharmacokinetics and In Vivo Activity
The pharmacokinetic parameters of this compound indicate that it achieves pharmacologically relevant levels in plasma and the brain following administration . Its rapid clearance from plasma makes it a promising candidate for acute therapeutic interventions without prolonged systemic exposure.
Detoxification and Hydrodechlorination
Compounds with a similar structure have been used in heterogeneous catalytic dechlorination, which is a method for treating concentrated chlorinated gas streams. This process is selective and maintains the integrity of the benzene ring while effectively removing chlorine, indicating potential applications in environmental remediation.
Fluorescence Probes for Reactive Oxygen Species
Derivatives of this compound have been developed as novel fluorescence probes for detecting reactive oxygen species. These probes can differentiate between various reactive species, which is crucial for understanding their roles in biological systems and chemical reactions.
Synthesis of Nucleoside Derivatives
The compound’s framework has been utilized in the synthesis of nucleoside derivatives, which are important in the development of therapeutic agents and research tools. This includes the introduction of a benzoyl group onto 6-chloropurine riboside, leading to potential applications in medicinal chemistry.
Hydroxamic Acids and Plant Defense
Hydroxamic acids, derived from benzoxazinones which are structurally related to this compound, play a significant role in plant defense against pests and diseases. Research in this area could lead to the development of new agricultural chemicals and a deeper understanding of plant defense mechanisms.
Gas Separation Membranes and Adhesives
The synthesis of high molecular weight fluorinated poly(arylene ether benzoxazole)s, which are related to this compound, has been investigated for use in gas separation membranes, adhesives, and matrix resins. This indicates potential industrial applications where chemical stability and specific interactions are required.
Plant Elicitor and Defense Responses
A structurally similar compound has been synthesized as a novel plant elicitor candidate, demonstrating the ability to induce systemic acquired resistance (SAR) in plants . This compound did not show significant anti-fungal activity but provided long-lasting resistance in plants by promoting the accumulation of defense-related compounds.
Orientations Futures
The use of synthetic elicitors like this compound represents a promising alternative to conventional biocidal pesticides . They can protect crops from diseases without needing to be directly toxic to pathogenic organisms . Future research may focus on further understanding the mechanisms of action of these compounds and optimizing their use in crop protection .
Propriétés
IUPAC Name |
N-benzyl-1-(3-chlorophenyl)-N-ethyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-2-22(12-14-7-4-3-5-8-14)18(24)17-13-23(21-20-17)16-10-6-9-15(19)11-16/h3-11,13H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXWNBCTFVZSSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(3-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

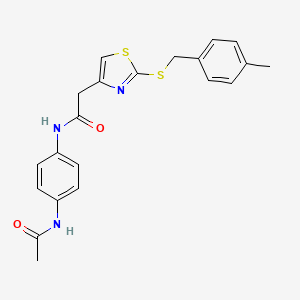

![4-(N,N-diethylsulfamoyl)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2590068.png)

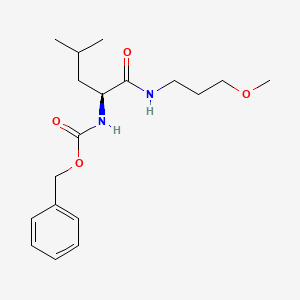
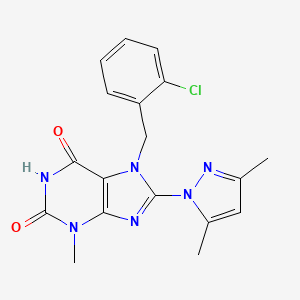

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2590077.png)
